molecular formula C17H16F2O B1327717 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone CAS No. 898754-08-0

3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone

Cat. No.: B1327717
CAS No.: 898754-08-0
M. Wt: 274.3 g/mol
InChI Key: IKSJNRDXRRFPFZ-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone: is a chemical compound with the molecular formula C17H16F2O and a molecular weight of 274.31 g/mol . It is characterized by the presence of two fluorine atoms and a propiophenone backbone, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone typically involves the reaction of 3,4-difluorobenzaldehyde with 2,5-dimethylphenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for the modification and optimization of pharmacokinetic and pharmacodynamic properties .

Industry: Industrially, 3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • 3’,4’-Difluoro-3-(2,5-dimethylphenyl)acetophenone
  • 3’,4’-Difluoro-3-(2,5-dimethylphenyl)benzophenone
  • 3’,4’-Difluoro-3-(2,5-dimethylphenyl)butyrophenone

Uniqueness: 3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone is unique due to its specific substitution pattern and the presence of both fluorine atoms and a propiophenone backbone. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSJNRDXRRFPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644761
Record name 1-(3,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-08-0
Record name 1-(3,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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